molecular formula C12H15N3 B8638930 3-Piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

3-Piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8638930
M. Wt: 201.27 g/mol
InChI Key: QVRSFBCEBCYYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949540B2

Procedure details

4-(1H-Pyrrolo[3,2-c]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (2.0 g, 6.6 mmol) was set stirring in 1:1 TFA/CH2Cl2. After 45 min the mixture was evaporated and the golden oil brought up in Et2O. A solid formed and was filtered, washed with Et2O and air dried to give 2.1 g (100%) of a white solid as a TFA salt. MS (electrospray): exact mass calculated for C12H15N3, 201.13; m/z found, 202.1 [M++H]. 1H NMR (CDCl3, 400 MHz): 9.4 (br s, 1H), 8.96 (s, 1H), 8.26 (d, J=5.87 Hz, 1H), 7.24 (s, 1H), 6.99 (s, 1H), 3.22-3.16 (m, 2H), 3.05-2.95 (m, 1H), 2.86-2.77 (m, 2H), 2.05 (d, J=12.72 Hz, 2H), 1.89 (br s, 1H), 1.75-1.63 (m, 2H).
Name
4-(1H-Pyrrolo[3,2-c]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[C:18]3[CH:19]=[N:20][CH:21]=[CH:22][C:17]=3[NH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>>[NH:8]1[CH2:9][CH2:10][CH:11]([C:14]2[C:18]3[CH:19]=[N:20][CH:21]=[CH:22][C:17]=3[NH:16][CH:15]=2)[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
4-(1H-Pyrrolo[3,2-c]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CNC2=C1C=NC=C2
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 min the mixture was evaporated
Duration
45 min
CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with Et2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CNC2=C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 158.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.